Product packaging for Rhodanine, 3-(m-chlorophenyl)-(Cat. No.:CAS No. 17062-65-6)

Rhodanine, 3-(m-chlorophenyl)-

Cat. No.: B092860
CAS No.: 17062-65-6
M. Wt: 243.7 g/mol
InChI Key: YQPPXOAIYFGXPU-UHFFFAOYSA-N
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Description

Significance of Rhodanine (B49660) Scaffold in Drug Discovery

The rhodanine scaffold, a derivative of thiazolidine (B150603), has been recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction is attributed to its remarkable ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The structural versatility of the rhodanine ring allows for chemical modifications at several positions, enabling the synthesis of a vast library of derivatives with tailored biological activities. researchgate.netnih.gov This adaptability has made the rhodanine structure a cornerstone in the design and discovery of effective drugs. researchgate.net

Rhodanine-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-tuberculosis, anti-inflammatory, and anticancer properties. researchgate.netbohrium.com The clinical approval of epalrestat, a rhodanine-containing drug used for the treatment of diabetic complications, further solidified the importance of this heterocyclic system in medicinal chemistry. nih.govbohrium.com The synthesis of rhodanine derivatives, often guided by high-throughput screening, frequently yields potent and selective modulators of specific enzymes or receptors. nih.govbohrium.com

However, it is also important to note that some rhodanine-containing compounds have been identified as pan-assay interference compounds (PAINS), which can lead to non-specific interactions in biological assays. bohrium.comnih.gov This has led to a more critical evaluation of their potential in drug development, emphasizing the need for rigorous testing to confirm target specificity. bohrium.comnih.gov

Overview of Heterocyclic Compounds in Biological Applications

Heterocyclic compounds are a cornerstone of medicinal chemistry, with over 90% of new drugs containing a heterocyclic core. nveo.org These are organic compounds that contain a ring structure composed of atoms of at least two different elements, typically carbon and at least one heteroatom such as nitrogen, oxygen, or sulfur. researchgate.net Their prevalence in nature is vast, forming the structural basis for essential biomolecules like nucleic acids, vitamins, hormones, and antibiotics. nveo.org

The unique three-dimensional structures and electronic properties of heterocyclic compounds enable them to interact with a wide range of biological targets, including enzymes and receptors. researchgate.netnih.gov This makes them invaluable scaffolds for the design of therapeutic agents. mdpi.com The introduction of different heteroatoms and substituents into the ring structure allows for the fine-tuning of their physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNOS2 B092860 Rhodanine, 3-(m-chlorophenyl)- CAS No. 17062-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPPXOAIYFGXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168914
Record name Rhodanine, 3-(m-chlorophenyl)-
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Molecular Weight

243.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17062-65-6
Record name 3-(m-Chlorophenyl)rhodanine
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Record name Rhodanine, 3-(m-chlorophenyl)-
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Record name 3-(m-Chlorophenyl)rhodanine
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Synthetic Methodologies and Chemical Modifications of Rhodanine, 3 M Chlorophenyl and Its Derivatives

General Synthetic Strategies for Rhodanine (B49660) Core

The formation of the rhodanine ring, a 2-thioxothiazolidin-4-one, is a critical first step and can be achieved through several efficient pathways.

A direct and atom-economical approach to synthesizing N-aryl rhodanines involves the one-pot reaction of N-aryl thioureas with thioglycolic acid. This method, catalyzed by a protic acid like hydrochloric acid, facilitates a cyclization reaction to directly yield the N-substituted rhodanine skeleton. The process is noted for being straightforward and efficient, providing a convenient route to the core structure in good yields. The reaction typically involves heating the reactants in a suitable solvent, such as toluene.

Table 1: Example of One-Pot Synthesis of N-Aryl Rhodanines

Reactant 1 Reactant 2 Catalyst Solvent Product

This table illustrates a general one-pot reaction for N-aryl rhodanine synthesis.

Both conventional heating and microwave irradiation are employed in the synthesis of rhodanines and their derivatives. Conventional methods often involve refluxing the reactants for several hours. However, microwave-assisted synthesis has gained prominence due to its significant advantages, including drastically reduced reaction times (from hours to minutes), cleaner reaction profiles, and often higher yields.

Microwave irradiation has been effectively used for various steps in rhodanine chemistry, including the initial ring formation and subsequent condensation reactions. For instance, the Knoevenagel condensation, a key reaction for derivatizing the rhodanine core, is significantly accelerated under microwave conditions. Studies have shown that microwave-assisted one-pot protocols are highly efficient for generating functionalized rhodanine derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours 10-15 minutes
Yield Moderate to Good Good to Excellent

| Work-up | Often requires extensive purification | Simpler, cleaner products |

This table provides a comparative overview of conventional and microwave-assisted synthetic approaches for rhodanine derivatives, based on reported findings.

Synthesis of 3-(m-chlorophenyl)-Rhodanine

The specific synthesis of Rhodanine, 3-(m-chlorophenyl)- (also known as 3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one) is achieved through a well-defined, multi-step process. The synthesis begins with 3-chloroaniline (B41212) as the starting material.

The procedure involves two main steps:

Formation of Dithiocarbamate (B8719985) Salt : 3-chloroaniline is reacted with carbon disulfide (CS₂) in an ammonia (B1221849) solution. This reaction forms the intermediate ammonium (B1175870) 3-chlorophenylcarbamodithioate salt.

Ring Closure : The dithiocarbamate salt then undergoes a ring-closure reaction with chloroacetic acid to form the final product, 3-(m-chlorophenyl)-rhodanine.

This synthetic route provides a reliable method for obtaining the target N-substituted rhodanine, which serves as a crucial building block for further derivatization.

Derivatization Strategies of Rhodanine, 3-(m-chlorophenyl)-

The reactivity of the rhodanine core, particularly the active methylene (B1212753) group at the C-5 position, allows for extensive derivatization.

The most common strategy for modifying the 3-(m-chlorophenyl)-rhodanine scaffold is the Knoevenagel condensation. This reaction involves the C-5 methylene group and an aldehyde or ketone, typically catalyzed by a weak base, leading to the formation of a C-C double bond.

A primary application of the Knoevenagel condensation is the introduction of various arylidene (or benzylidene) groups at the C-5 position. This is achieved by reacting 3-(m-chlorophenyl)-rhodanine with a substituted aromatic aldehyde.

For example, the reaction of 3-(m-chlorophenyl)-rhodanine with 4-nitrobenzaldehyde, using sodium acetate (B1210297) as a catalyst in a solvent like glacial acetic acid, yields the derivative (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one. This condensation is a versatile and widely used method to create a diverse library of 5-arylidene-3-(m-chlorophenyl)-rhodanine derivatives. These derivatives are often synthesized for evaluation in various biological assays.

Table 3: Examples of Knoevenagel Condensation for Arylidene Derivatives

Rhodanine Substrate Aldehyde Catalyst/Solvent Product
3-(m-chlorophenyl)-rhodanine 4-nitrobenzaldehyde Sodium Acetate / Acetic Acid (Z)-5-(4-nitrobenzylidene)-3-(m-chlorophenyl)-rhodanine

This table presents specific examples of introducing arylidene moieties onto a rhodanine core via Knoevenagel condensation.

Knoevenagel Condensation at C-5 Position

Green Chemistry Approaches in Condensation Reactions (e.g., Deep Eutectic Solvents)

In recent years, the principles of green chemistry have become integral to the development of synthetic protocols, aiming to reduce the environmental impact of chemical processes. Deep eutectic solvents (DESs), characterized by their low vapor pressure, non-toxicity, reusability, and affordability, have emerged as promising environmentally friendly media for organic synthesis. Current time information in Bangalore, IN.beilstein-journals.org These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt, with a hydrogen bond donor (HBD), like urea, carboxylic acids, or amides. Current time information in Bangalore, IN.

One of the key reactions for functionalizing the rhodanine core is the Knoevenagel condensation. Molnar et al. reported the synthesis of a series of rhodanine derivatives through the Knoevenagel condensation of rhodanine with various aldehydes in a choline (B1196258) chloride/urea (1:2) deep eutectic solvent at 90 °C. beilstein-journals.org This method obviated the need for a catalyst and yielded products in low to good yields (10–78%). beilstein-journals.org The use of DES provides a greener alternative to traditional volatile organic solvents. nih.gov

Another green approach involves the use of alum [KAl(SO4)2·12H2O] as a catalyst in aqueous media under microwave irradiation. derpharmachemica.com This method has been successfully employed for the synthesis of 5-arylidenerhodanines, offering advantages such as short reaction times, excellent product yields, and simple work-up procedures. derpharmachemica.com The solubility of alum in water makes it a particularly suitable solvent for this reaction. derpharmachemica.com Furthermore, solvent- and catalyst-free methods for the synthesis of 2-thioxo-1,3-thiazolidin-4-ones have been developed, involving the reaction of primary amines, carbon disulfide, and chloroacetyl chloride, resulting in excellent yields. clockss.org

The following table summarizes the green chemistry approaches for the synthesis of rhodanine derivatives:

Method Solvent/Catalyst Key Features Reference
Knoevenagel CondensationCholine Chloride/Urea (1:2) DESCatalyst-free, low to good yields beilstein-journals.org
Knoevenagel CondensationAlum in waterMicrowave-assisted, short reaction times, excellent yields derpharmachemica.com
One-pot SynthesisNone (solvent- and catalyst-free)Reaction of primary amines, carbon disulfide, and chloroacetyl chloride, excellent yields clockss.org
One-pot SynthesisPolyethylene glycol (PEG)Room temperature or ultrasonic irradiation, high yields and purity researchgate.net

N-Substitution Reactions (e.g., N-Glycosylation, Carboxyalkyl Fragment Introduction)

Modification at the N-3 position of the rhodanine ring is a common strategy to create diverse analogs with varied biological activities.

N-Glycosylation:

N-glycosylation of rhodanine derivatives has been explored to synthesize novel nucleoside analogs. The reaction of rhodanine with α-acetobromoglucose under basic conditions can lead to both N- and S-glycosylated products. nih.govacs.org Deacetylation of the protected nitrogen nucleoside can be achieved using sodium methoxide (B1231860) in methanol (B129727) without cleavage of the rhodanine ring. nih.govacs.org In contrast, deacetylation of the protected sulfur nucleoside under the same conditions often results in the cleavage of the rhodanine ring. nih.govacs.org The resulting N-glycosylated rhodanines can be further functionalized, for instance, by condensation with aromatic aldehydes to produce 5-arylidene derivatives. acs.org

Introduction of Carboxyalkyl Fragments:

The introduction of carboxyalkyl groups at the N-3 position of the rhodanine ring is another important modification. This is often achieved by reacting the parent rhodanine with a haloalkanoic acid. These derivatives, such as rhodanine-3-acetic acid and rhodanine-3-propionic acid, have been investigated for their biological potential. nih.govresearchgate.net The synthesis of rhodanine-3-carboxyalkyl acids can be accomplished through the reaction of an amine with carbon disulfide and subsequent reaction with chloroacetic acid. clockss.org Further modifications at the C-5 position of these N-carboxyalkyl rhodanines, through Knoevenagel condensation with various aldehydes, have led to the development of diverse libraries of compounds. researchgate.net For example, the synthesis of 3-((Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves the reaction of 3-(4-oxo-2-thioxothiazolidin-3-yl)propionic acid with 5-(3-chlorophenyl)furan-2-carbaldehyde.

The table below details examples of N-substitution reactions on the rhodanine scaffold:

Reaction Type Reagents Resulting Moiety Reference
N-Glycosylationα-acetobromoglucoseN-glucoside nih.govacs.org
CarboxyalkylationHaloalkanoic acids (e.g., chloroacetic acid)N-carboxyalkyl group clockss.orgnih.govresearchgate.net

Formation of Fused Heterocyclic Systems (e.g., Thiazolopyridazine, Spiro-conjugates)

The rhodanine ring can serve as a building block for the synthesis of more complex fused heterocyclic systems and spiro-conjugates.

Thiazolopyridazine Derivatives:

Thiazolo[5,4-c]pyridazine derivatives can be synthesized from rhodanine precursors. The process involves the coupling of rhodanine with diazotized aromatic amines to form arylhydrazones. Subsequent fusion of these arylhydrazones with malononitrile (B47326) in the presence of ammonium acetate leads to the formation of the thiazolopyridazine ring system. jst.go.jp

Spiro-conjugates:

Spiro compounds containing a rhodanine moiety are of significant interest. A common method for their synthesis is the one-pot, three-component reaction of a primary amine, an oxo-compound (like isatin), and a thiolic agent. nih.gov This approach allows for the creation of spiro[indole-thiazolidinones]. nih.gov Another important route to spiro-conjugates is the [3+2] cycloaddition reaction. For instance, the reaction of alkylidene rhodanines with azomethine ylides, generated in situ, can produce spiropyrrolizidine-linked rhodanines. nih.gov

The following table provides an overview of the formation of fused and spiro heterocyclic systems from rhodanine:

Resulting System Synthetic Approach Key Intermediates/Reagents Reference
ThiazolopyridazineFusion reactionArylhydrazones of rhodanine, malononitrile jst.go.jp
Spiro[indole-thiazolidinone]One-pot three-component reactionPrimary amine, isatin (B1672199), thiolic agent nih.gov
Spiropyrrolizidine-rhodanine[3+2] CycloadditionAlkylidene rhodanine, azomethine ylide nih.gov

Regio- and Diastereoselective Synthesis of Complex Rhodanine Analogs (e.g., Spirooxindoles)

The synthesis of complex rhodanine analogs, particularly those containing multiple stereocenters, requires highly selective synthetic methods. The construction of spirooxindole-pyrrolidine core structures, which are present in many natural products, often utilizes the [3+2] cycloaddition (32CA) reaction. mdpi.com

A straightforward regio- and diastereoselective synthesis of bi-spirooxindole-engrafted rhodanine analogs has been achieved through a one-pot multicomponent 32CA reaction. mdpi.comresearchgate.netjyu.fi This reaction involves an arylidene rhodanine analog, an isatin derivative, and an amino acid like L-thioproline. researchgate.netfrontiersin.org The reaction proceeds by the in situ generation of an azomethine ylide from the isatin and amino acid, which then reacts with the arylidene rhodanine. mdpi.comfrontiersin.org This method allows for the construction of complex molecules with excellent diastereo- and regioselectivity, often yielding a single stereoisomer. mdpi.comresearchgate.netfrontiersin.org X-ray crystallographic studies have confirmed the formation of four contiguous stereocenters in some of these bi-spirooxindole-engrafted rhodanine analogs. mdpi.comjyu.fi

The table below highlights the key aspects of the regio- and diastereoselective synthesis of spirooxindoles:

Target Molecule Synthetic Method Key Features Reference
bi-Spirooxindole-engrafted rhodanine analogsOne-pot multicomponent [3+2] cycloadditionHigh regio- and diastereoselectivity, formation of multiple stereocenters mdpi.comresearchgate.netjyu.fifrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Rhodanine, 3-(m-chlorophenyl)-. While specific spectral data for the unsubstituted parent compound is not widely published, analysis of its derivatives provides significant insight into the expected chemical shifts.

¹H NMR Spectroscopy: In the proton NMR spectrum, the protons of the m-chlorophenyl group are expected to appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons (-CH₂) on the rhodanine ring would likely present as a singlet. In a closely related derivative, 5-{[4-(3-(3-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]benzylidene}-2-thioxothiazolidin-4-one, the aromatic protons of the 3-chlorophenyl group are observed within a multiplet ranging from δ 7.49–7.64 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is critical for identifying the carbon framework. Key resonances include those for the carbonyl (C=O) and thiocarbonyl (C=S) groups. For 3-phenyl rhodanine derivatives, the C=S signal is typically observed in the range of 190.6–190.7 ppm, while the carbonyl signal appears around 167.8 ppm. nih.gov The carbon atoms of the m-chlorophenyl ring would produce a series of signals in the aromatic region (approximately 115-140 ppm). For instance, in a complex derivative containing the 3-(3-chlorophenyl)rhodanine moiety, the carbons of the chlorophenyl group show signals at δ 126.14, 127.41, 129.09, and 130.75 ppm, with the carbon attached to the nitrogen appearing at δ 137.24 ppm. nih.gov

Expected NMR Data for Rhodanine, 3-(m-chlorophenyl)-

This table is generated based on data from related compounds and general principles of NMR spectroscopy.

Nucleus Group Expected Chemical Shift (δ) ppm
¹HAromatic C-H (m-chlorophenyl)7.0 - 7.8 (multiplet)
¹HMethylene (-CH₂-)~4.8 (singlet)
¹³CThiocarbonyl (C=S)~190 - 205
¹³CCarbonyl (C=O)~165 - 175
¹³CAromatic C-H & C-Cl (m-chlorophenyl)~125 - 135
¹³CAromatic C-N (m-chlorophenyl)~137
¹³CMethylene (-CH₂-)~30 - 40

The core structure of Rhodanine, 3-(m-chlorophenyl)- does not possess stereocenters or double bonds that would lead to Z/E isomerism or anomeric forms. However, this analysis becomes crucial for its derivatives, particularly those with substitution at the C-5 position. For 5-benzylidene derivatives of rhodanine, the configuration of the exocyclic double bond is designated as Z or E. The vinyl proton (=CH-) signal in the ¹H NMR spectrum is indicative of the isomer, with the Z configuration generally being the thermodynamically more stable and commonly synthesized form. bohrium.com For example, in (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one, the structure was confirmed using various spectroscopic methods, including NMR. bohrium.com

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is instrumental in identifying the key functional groups within Rhodanine, 3-(m-chlorophenyl)-. The spectrum is characterized by strong absorption bands corresponding to the carbonyl and thiocarbonyl groups. In various rhodanine derivatives, the C=O stretching vibration is consistently observed in the range of 1660–1719 cm⁻¹. nih.govchemicalpapers.com The C=S stretching vibration is typically found between 1210–1235 cm⁻¹. nih.gov The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1490-1600 cm⁻¹ region. chemicalpapers.com

Characteristic IR Absorption Bands for Rhodanine Derivatives

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching (ν)1660 - 1719 nih.govchemicalpapers.com
Thiocarbonyl (C=S)Stretching (ν)1210 - 1235 nih.govresearchgate.net
Aromatic C=CStretching (ν)1490 - 1600 chemicalpapers.com
Aromatic C-HStretching (ν)> 3000

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) serves to confirm the molecular weight and can provide information about the compound's fragmentation pattern. For Rhodanine, 3-(m-chlorophenyl)-, the expected monoisotopic mass is 242.9579 Da. uni.lu High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) and two sulfur atoms. In the mass spectrum of a related compound, 3-carboxymethyl-5-(3-chlorobenzylidene)rhodanine, molecular ion peaks were observed at m/e=313 and 315, corresponding to the two chlorine isotopes. google.com

Predicted Mass Spectrometry Adducts for Rhodanine, 3-(m-chlorophenyl)-

Adduct m/z (mass-to-charge ratio)
[M+H]⁺243.96521 uni.lu
[M+Na]⁺265.94715 uni.lu
[M-H]⁻241.95065 uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for Rhodanine, 3-(m-chlorophenyl)- is not publicly available, X-ray crystallography data from closely related rhodanine derivatives provide valuable insights into its likely solid-state conformation and packing. nih.govacs.org This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. researchgate.net For example, the crystal structure of 3-[5-(3-chlorobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazoliden-3-yl]propanoic acid has been determined, revealing details about the conformation of the rhodanine ring and the orientation of the chlorophenyl group. nih.gov

In the absence of a dedicated crystal structure for the title compound, the analysis of intermolecular interactions in similar rhodanine derivatives is informative. The crystal packing of rhodanine compounds is often dominated by hydrogen bonds. nih.govoup.commdpi.commdpi.com Although the 3-substituted rhodanine core lacks a traditional hydrogen bond donor like an N-H group, weak C-H···O and C-H···S interactions are commonly observed, stabilizing the crystal network. researchgate.netst-andrews.ac.uk In derivatives that do contain hydrogen bond donors, such as a carboxylic acid group or an unsubstituted rhodanine N-H, strong O-H···O or N-H···O hydrogen bonds are primary motifs, often leading to the formation of dimers and more extended supramolecular structures. nih.govacs.org These dimers frequently form a characteristic R²₂/₂(8) ring motif. acs.org It is plausible that in the solid state, Rhodanine, 3-(m-chlorophenyl)- would engage in weak C-H···O and C-H···S hydrogen bonds, influencing its crystal packing arrangement.

Spectroscopic and Structural Characterization in Research Context

Detailed research findings from studies on analogous compounds reveal the predominant types of intermolecular contacts that are expected to stabilize the crystal structure of 3-(m-chlorophenyl)rhodanine. These interactions are primarily driven by the various functional groups present in the molecule: the chlorophenyl ring, the rhodanine (B49660) ring with its carbonyl and thiocarbonyl groups, and the hydrogen atoms attached to the carbon framework.

A study on a bi-spirooxindole-engrafted rhodanine analog featuring a 4-chlorobenzylidene moiety provides a quantitative breakdown of the intermolecular contacts. researchgate.netmdpi.com The analysis of this complex system highlights the significant role of various weak interactions in ensuring crystal stability. mdpi.com The most dominant interactions were found to be hydrogen-hydrogen (H···H) contacts, which is typical for organic molecules due to the abundance of hydrogen atoms on the molecular surface. researchgate.netscispace.com Following this, contacts involving hydrogen and other elements such as oxygen (O···H), chlorine (Cl···H), and carbon (H···C) are of notable importance. mdpi.com

Similarly, research on another related compound, (Z)-5-(4-nitrobenzylidene)-3-N-(3-chlorophenyl)-2-thioxothiazolidin-4-one, which is structurally very similar to the subject compound, identified H···H and O···H intercontacts as the primary intermolecular interactions. researchgate.net Furthermore, analysis of a pyridazinone derivative with a dichlorophenyl group also emphasized the prevalence of H···H, C···H/H···C, and Cl···H/H···Cl contacts in the crystal packing. nih.gov

Based on these findings from analogous structures, the expected intermolecular contacts for 3-(m-chlorophenyl)rhodanine are summarized in the interactive data table below. The percentages represent the relative contributions of each type of contact to the total Hirshfeld surface area and are indicative of their significance in the molecular packing.

Interactive Data Table: Predicted Intermolecular Contacts for 3-(m-chlorophenyl)rhodanine based on Analogous Compounds

Intermolecular Contact TypePredicted Percentage Contribution (%)Description of Interaction
H···H~30 - 50%Van der Waals interactions between hydrogen atoms on adjacent molecules. These are typically the most abundant contacts. researchgate.netmdpi.comresearchgate.net
O···H / H···O~10 - 20%Hydrogen bonding interactions involving the carbonyl oxygen of the rhodanine ring and hydrogen atoms of neighboring molecules. mdpi.comresearchgate.net
Cl···H / H···Cl~9 - 16%Interactions between the chlorine atom of the chlorophenyl group and hydrogen atoms on adjacent molecules, a form of weak hydrogen bonding. researchgate.netmdpi.comnih.gov
C···H / H···C~10 - 19%van der Waals interactions between carbon and hydrogen atoms, contributing significantly to the overall packing. researchgate.netmdpi.comnih.gov
S···H / H···SVariableInteractions involving the sulfur atoms of the rhodanine ring and hydrogen atoms. The presence of C-H···S interactions can be confirmed by these contacts. nih.gov
Cl···C / C···ClVariableInteractions between the chlorine atom and carbon atoms of adjacent molecules, contributing to the stability. nih.gov
N···H / H···NVariablePotential hydrogen bonding involving the nitrogen atom of the rhodanine ring, if sterically accessible. mdpi.com

The dnorm maps generated from Hirshfeld surface analysis visually represent these interactions, with red spots indicating contacts that are shorter than the van der Waals radii and are therefore the most significant. researchgate.net For 3-(m-chlorophenyl)rhodanine, these strong contact points would be anticipated around the carbonyl oxygen and the chlorine atom, highlighting their roles as hydrogen bond acceptors. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of all intermolecular interactions, allowing for the calculation of the percentage contribution of each contact type. mdpi.com

Biological Activities and Mechanisms of Action of Rhodanine, 3 M Chlorophenyl and Its Derivatives in Vitro Studies

Antineoplastic and Antiproliferative Potentials

The journey into the anticancer properties of Rhodanine (B49660), 3-(m-chlorophenyl)- and its derivatives begins with their evaluation as antineoplastic and antiproliferative agents. These compounds have been the subject of numerous in-vitro studies to determine their efficacy against various cancer cell lines.

In Vitro Cytotoxicity Assays (e.g., MTT, MTS)

The initial screening of the anticancer potential of these rhodanine derivatives often involves cytotoxicity assays like the MTT and MTS tests. These assays are crucial in determining the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

A novel series of quinazolinone-based rhodanines were synthesized and evaluated for their in-vitro cytotoxic activity against the human fibrosarcoma cell line HT-1080. nih.gov All the synthesized compounds showed activity, with IC50 values in the range of 10–60 µM. nih.gov Further testing of the four most potent compounds against human leukemia cell lines, HL-60 and K-562, revealed even greater cytotoxic activity, with IC50 values in the low micromolar range. nih.gov Notably, these compounds showed no cytotoxicity against normal human fibroblasts, suggesting a selective toxicity towards cancer cells. nih.govd-nb.info

One of the standout compounds, bearing a bulky, hydrophobic substituent at the para position of the quinazolinone 3-phenyl ring, was the most active, with IC50 values of 1.2–8.7 µM across all tested cell lines. encyclopedia.pub Another study synthesized three new compounds, including 5-benzilidene-3-ethyl rhodanine (BTR-1), and tested their chemotherapeutic properties on the leukemic cell line, CEM. nih.gov All three compounds induced cytotoxicity in a time- and concentration-dependent manner, with BTR-1 being 5- to 7-fold more potent than the other two compounds, exhibiting an IC50 value of less than 10µM. nih.gov

Compound/DerivativeCell LineIC50 Value (µM)
Quinazolinone-based rhodaninesHT-108010-60
Compound 45HL-601.2
Compound 45K-5621.5
Compound 43HL-605.1
Compound 43K-5624.5
5-benzilidene-3-ethyl rhodanine (BTR-1)CEM<10

Mechanisms of Cancer Cell Growth Inhibition

Understanding the mechanisms by which these rhodanine derivatives inhibit cancer cell growth is pivotal for their development as therapeutic agents. Research has unveiled several key pathways through which these compounds exert their effects.

Induction of Apoptosis (e.g., Modulation of Bcl-2 Family Proteins)

A significant mechanism of action for many rhodanine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govencyclopedia.pubnih.gov This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govencyclopedia.pub

One study found that a glucosylated rhodanine derivative induced a 65.6-fold increase in the rate of apoptotic cell death in HepG2 cells. acs.org This was accompanied by the upregulation of apoptosis-mediated genes such as p53, Bax, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. acs.org Another study confirmed the pro-apoptotic activity of four cytotoxic quinazolinone-based rhodanine compounds in HL-60 cells, as evidenced by the cleavage of caspase-3. nih.govd-nb.info

Activation of Oxidative Stress Pathways (e.g., Reactive Oxygen Species Up-regulation)

The induction of oxidative stress is another critical mechanism by which rhodanine derivatives can trigger cancer cell death. This involves the upregulation of reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis. nih.govnih.gov

In one study, the four most cytotoxic quinazolinone-based rhodanine compounds were found to significantly induce intracellular ROS accumulation in HT-1080 cells after a 48-hour treatment. nih.govd-nb.info This finding is consistent with other studies that have observed similar effects in different cancer cell lines using various rhodanine molecules. nih.gov The treatment with BTR-1 also led to an increased level of ROS production, suggesting the activation of apoptosis for the induction of cell death. nih.gov

Inhibition of Specific Signaling Proteins

Rhodanine derivatives have also been shown to exert their anticancer effects by inhibiting specific signaling proteins that are crucial for cancer cell survival and proliferation. nih.govencyclopedia.pub These proteins can be involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.

While the specific signaling proteins inhibited by Rhodanine, 3-(m-chlorophenyl)- and its derivatives are still under investigation, the modulation of proteins in the Bcl-2 family is a well-documented example of this mechanism. nih.govencyclopedia.pub

Inhibition of Phosphatase of Regenerating Liver (PRL-3)

The phosphatase of regenerating liver (PRL-3) is an enzyme that has been linked to cancer progression and metastasis. researchgate.net The inhibition of PRL-3 has emerged as a promising strategy for cancer therapy, and rhodanine derivatives have shown potential in this area. nih.govencyclopedia.pubresearchgate.net

A series of rhodanine derivatives were synthesized and evaluated for their ability to inhibit PRL-3. researchgate.net A benzylidene rhodanine derivative showed good biological activity, with one compound in the series exhibiting an IC50 value of 0.9 µM in vitro and reducing invasion in a cell-based assay. researchgate.net Another study synthesized two rhodanine derivatives, CG-707 and BR-1, which inhibited PRL-3 enzymatic activity with IC50 values of 0.8 µM and 1.1 µM, respectively. nih.gov These compounds selectively inhibited PRL-3 compared to other phosphatases and strongly inhibited the migration and invasion of PRL-3 overexpressing colon cancer cells without exhibiting cytotoxicity. nih.gov

Targeting Key Oncogenic Enzymes and Pathways

Rhodanine derivatives, including those with a 3-(m-chlorophenyl) substituent, have been shown to interfere with several crucial processes that drive cancer cell proliferation and survival.

Topoisomerase II Inhibition

Topoisomerases are vital enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. nih.gov Specifically, topoisomerase II creates transient double-strand breaks to allow DNA strands to pass through each other. nih.gov Inhibiting this enzyme is a proven and effective strategy in cancer therapy. nih.gov Certain S-glucosylated rhodanine derivatives have demonstrated potent topoisomerase II inhibitory activity. For instance, one such derivative, compound 6, exhibited an IC50 value of 6.9 µM for topoisomerase II inhibition, which was more potent than the standard drug Doxorubicin (IC50 = 9.65 µM). tandfonline.comacs.org This highlights the potential of the rhodanine scaffold in developing effective topoisomerase II inhibitors. nih.govtandfonline.comacs.orgsemanticscholar.org

PI3Kα Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently mutated in human cancers, playing a critical role in cell growth, proliferation, and survival. The alpha isoform, PI3Kα, is particularly implicated in metastasis. nih.gov Studies have shown that rhodanine derivatives can be potent inhibitors of PI3K isoforms. nih.gov For example, certain rhodanine derivatives have displayed high activity against PI3Kα, with IC50 values in the nanomolar range. nih.gov This inhibitory action on a key metastatic driver underscores the therapeutic potential of these compounds. nih.gov

EGFR-Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation. It is a well-established target for cancer therapy. nih.govnih.gov Rhodanine derivatives have been investigated as EGFR inhibitors. For instance, a rhodanine derivative combined with a 4-(phenylamino)-quinazoline moiety showed significant inhibitory activity against EGFR. nih.gov Specifically, a compound with a 3-chlorobenzylidene group exhibited potent EGFR inhibition with an IC50 value of 70 nM, surpassing the reference drug erlotinib. nih.gov However, the direct correlation between EGFR inhibition and cytotoxic effects is not always straightforward, suggesting that other mechanisms may also contribute to the anticancer activity. nih.gov

Bcr-Abl T1351 Inhibition

The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors like imatinib (B729) are effective, the T315I mutation confers resistance to many of these drugs. nih.gov Research has focused on developing inhibitors that can overcome this resistance. researchgate.net Novel rhodanine derivatives have been synthesized and studied for their potential to inhibit the Bcr-Abl T1351 mutant. researchgate.net Docking studies have suggested that these compounds can bind effectively to the mutated kinase, indicating their potential as third-generation inhibitors for treating resistant CML. researchgate.net

DNA Intercalation and Polymerase Inhibition

In addition to targeting specific enzymes, some rhodanine derivatives can directly interact with DNA. DNA intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell death. Glucosylated rhodanine derivatives have been shown to act as DNA intercalators. tandfonline.comacs.org For example, compound 12f demonstrated DNA intercalation with an IC50 value of 18.2 µM, which was more potent than Doxorubicin (IC50 = 31.27 µM). acs.org This mechanism, often coupled with topoisomerase II inhibition, provides a dual-pronged attack on cancer cells. tandfonline.comacs.org

Evaluation in Various Cancer Cell Lines

The cytotoxic effects of Rhodanine, 3-(m-chlorophenyl)- and its derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

Cell LineCancer TypeKey FindingsCitations
MCF-7 Breast AdenocarcinomaDerivatives have shown significant cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net 3,5-disubstituted derivatives often show enhanced activity compared to their N-3-substituted counterparts. nih.gov encyclopedia.pub, nih.gov, researchgate.net, researchgate.net, researchgate.net, nih.gov
HepG2 Hepatocellular CarcinomaGlucosylated rhodanine derivatives have demonstrated potent cytotoxicity, with some compounds showing IC50 values lower than the reference drug Doxorubicin. nih.govtandfonline.comacs.orgresearchgate.net These compounds often induce apoptosis. tandfonline.comacs.org nih.gov, nih.gov, tandfonline.com, acs.org, mdpi.com, researchgate.net, najah.edu
A549 Lung CarcinomaRhodanine-containing sorafenib (B1663141) analogs and other derivatives have shown promising antitumor activity, with some compounds being more potent than sorafenib. nih.govmdpi.com nih.gov, nih.gov, nih.gov, tandfonline.com, acs.org, mdpi.com
HeLa Cervical CancerCertain rhodanine derivatives have exhibited potent cytotoxic activity. nih.gov For example, a 3-α-carboxyethyl rhodanine derivative showed an IC50 value of 200 µg/mL. nih.govmdpi.com encyclopedia.pub, nih.gov, nih.gov, researchgate.net, mdpi.com
K562 Chronic Myelogenous LeukemiaN-3 substituted rhodanines with small groups have shown good antiproliferative activity. nih.govresearchgate.net Quinazolinone-based rhodanines have also demonstrated low micromolar cytotoxicity. nih.govd-nb.info encyclopedia.pub, nih.gov, nih.gov, d-nb.info, researchgate.net, researchgate.net, nbuv.gov.ua
HT-1080 FibrosarcomaQuinazolinone-based rhodanines have shown cytotoxic activity, with some compounds being selectively toxic to cancer cells over normal fibroblasts. nih.govd-nb.info encyclopedia.pub, nih.gov, d-nb.info, cellosaurus.org

The data from these cell line studies indicate that the substitution pattern on the rhodanine core plays a crucial role in determining the cytotoxic potency and selectivity. For instance, in some cases, the presence of a 3-(m-chlorophenyl) group or other specific substitutions at the N-3 and C-5 positions of the rhodanine ring significantly influences the anticancer activity. nih.gov

Antimicrobial Activities

Antibacterial Spectrum and Efficacy

Rhodanine, 3-(m-chlorophenyl)- and its derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. Their efficacy, however, is markedly different when compared to their activity against Gram-negative bacteria and fungi.

Derivatives of rhodanine have shown potent bactericidal activity against a range of Gram-positive pathogens. plos.org This includes strains that have developed resistance to conventional antibiotics. plos.org

Specifically, certain rhodanine derivatives exhibit significant inhibitory activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). plos.orgresearchgate.net For instance, some synthesized rhodanine compounds have shown anti-MRSA activity comparable to vancomycin (B549263). nih.gov Studies have reported Minimum Inhibitory Concentration (MIC) values against MRSA as low as 1 µg/mL for some derivatives. tandfonline.comnih.gov The presence of a hydrophobic arylidene group at the C-5 position of the rhodanine structure appears to enhance antibacterial activity. researchgate.net

The antibacterial efficacy of these compounds extends to other Gram-positive bacteria as well. Potent activity has been observed against Bacillus species, including Bacillus anthracis, with MIC values in the range of 2–8 μM. researchgate.net Additionally, rhodanine derivatives have demonstrated notable activity against Clostridium difficile. researchgate.net Some diarylacylhydrazones, which share structural motifs with certain rhodanine derivatives, have shown activity similar to vancomycin against clinical C. difficile strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Rhodanine Derivatives against Gram-Positive Bacteria

Compound/Derivative Bacterium Activity (MIC) Reference
Rhodanine Derivatives (Rh 1–7) Staphylococcus aureus (MRSA) MIC90 = 4 μM plos.org
Rhodanine Derivatives (Rh 1–7) Staphylococcus epidermidis MIC = 4 μM plos.org
Rhodanine Derivatives (Rh 1–7) Vancomycin-resistant Enterococcus (VRE) MIC90 = 8 μM plos.org
Rhodanine Derivatives (Rh 1–7) Bacillus spp. 2–8 μM researchgate.net
Rhodanine Derivative 21 MRSA 3.9 µg/mL nih.gov
Rhodanine Derivative 22 MRSA 1.95 µg/mL nih.gov
Rhodanine-3-acetic acid derivative 6k S. aureus 2 µg/mL researchgate.net
Rhodanine-3-acetic acid derivative 6k Multidrug-resistant S. aureus 1 µg/mL researchgate.net
(S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids Multidrug-resistant Gram-positive strains 2–4 µg/mL nih.gov

In stark contrast to their potent effects on Gram-positive bacteria, rhodanine derivatives, including 3-(m-chlorophenyl)-rhodanine, generally exhibit marginal or no antimicrobial activity against Gram-negative bacteria and fungi. plos.orgresearchgate.netnih.gov

Studies have shown that these compounds have MIC values greater than 128 μM against various Gram-negative pathogens such as Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella Typhimurium. researchgate.net Similarly, against strains of Candida albicans, the MIC is reported to be greater than 64 μM, indicating a lack of efficacy. plos.orgresearchgate.net The outer membrane of Gram-negative bacteria is a formidable barrier that likely prevents many rhodanine derivatives from reaching their intracellular targets. acs.org

While some rhodanine derivatives have been reported to have antifungal activity, the specific compounds in certain studies, including derivatives of 3-(m-chlorophenyl)-rhodanine, were not effective against C. albicans. plos.orgontosight.ai The development of rhodanine-based compounds with broad-spectrum activity, including against Gram-negative bacteria and fungi, remains a challenge in medicinal chemistry. tandfonline.com

Table 2: Comparative Antimicrobial Activity of Rhodanine Derivatives

Organism Type Representative Organisms General Activity Reference
Gram-Positive Bacteria Staphylococcus aureus, MRSA, Bacillus subtilis, Clostridium difficile Potent to moderate activity plos.orgresearchgate.net
Gram-Negative Bacteria Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae Marginal to no activity (MIC > 128 μM) researchgate.net
Fungi Candida albicans Marginal to no activity (MIC > 64 μM) plos.orgresearchgate.net

Mechanisms of Antimicrobial Action

The antimicrobial effects of rhodanine derivatives are attributed to their ability to interfere with essential bacterial processes. Two key mechanisms of action that have been identified are the inhibition of the bacterial cell division protein FtsZ and the inhibition of the bacterial surface protein anchor, sortase A.

The filamentous temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery. rsc.orgnih.gov It polymerizes to form the Z-ring at the site of cell division, a process essential for bacterial cytokinesis. rsc.orgnih.gov Rhodanine compounds have been identified as inhibitors of FtsZ. researchgate.net

These compounds can bind to FtsZ, disrupting its polymerization dynamics and inhibiting its GTPase activity. ekb.eg For example, a rhodanine derivative known as OTBA was found to disturb the formation and function of the Z-ring by altering the assembly dynamics of FtsZ. rsc.org This interference with FtsZ leads to the inhibition of bacterial cell division, ultimately preventing bacterial proliferation. ekb.eg The targeting of FtsZ is a promising strategy for developing new antibacterial agents because it is a protein that is conserved across many bacterial species but absent in mammals. nih.gov

Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that plays a critical role in virulence. semanticscholar.org It anchors surface proteins, including virulence factors, to the cell wall peptidoglycan. ekb.eg By inhibiting SrtA, the display of these virulence factors on the bacterial surface is prevented, which can reduce the pathogen's ability to cause infection. semanticscholar.org

Rhodanine derivatives have been identified as inhibitors of S. aureus sortase A. researchgate.netmdpi.com The inhibition of SrtA is considered an attractive antivirulence strategy because it is not essential for bacterial growth, which may reduce the selective pressure for the development of drug resistance. The mechanism of inhibition can involve the rhodanine molecule binding to the active site of the enzyme. semanticscholar.org This inhibition of SrtA has been shown to be effective in preventing the formation of biofilms by S. aureus and S. epidermidis. ekb.eg

Interference with Biofilm Formation

Rhodanine derivatives have demonstrated the ability to interfere with the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix. ucl.ac.benih.gov These biofilms are notoriously difficult to treat and can lead to persistent infections. ucl.ac.be Some rhodanine compounds have been shown to inhibit the early stages of biofilm formation by various strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. ekb.eg The mechanism of this interference is thought to involve the inhibition of bacterial sortases, which are cysteine transpeptidases that anchor cell wall proteins crucial for biofilm development in many Gram-positive bacteria. ekb.eg

For example, in a study investigating a three-species biofilm model including Staphylococcus aureus, Escherichia coli, and Candida albicans, it was observed that the presence of fungal hyphae significantly influenced biofilm formation and bacterial virulence. ucl.ac.be While not directly studying 3-(m-chlorophenyl)rhodanine, this highlights the complexity of biofilm environments where rhodanine derivatives could potentially act. The ability of certain rhodanine derivatives to inhibit biofilm formation is a promising area of research for developing new antimicrobial agents.

Inhibition of β-Lactamases

Certain rhodanine derivatives have been identified as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov Specifically, some rhodanine compounds have been shown to inhibit class C β-lactamases in Gram-negative bacteria. ekb.eghilarispublisher.com A series of rhodanine derivatives were synthesized and evaluated for their activity against metallo-β-lactamases (MβLs), which are a growing threat due to their ability to hydrolyze a broad spectrum of β-lactam antibiotics. nih.gov

In one study, a series of 26 rhodanine derivatives demonstrated potent inhibition against the MβL L1, with IC50 values ranging from 0.02 to 1.7 μM. nih.gov Several of these compounds also exhibited broad-spectrum inhibition against other MβLs, including NDM-1, VIM-2, and ImiS, with IC50 values under 16 μM. nih.gov Structure-activity relationship (SAR) studies revealed that diaryl-substituted rhodanines containing electron-withdrawing groups were particularly effective as broad-spectrum MβL inhibitors. nih.gov

Inhibition of Mur Ligases

Mur ligases are essential enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. ekb.egnih.gov This makes them an attractive target for the development of novel antibacterial drugs. ekb.egresearchgate.net Rhodanine derivatives have been investigated as inhibitors of these enzymes. ekb.egnih.govresearchgate.net

Some rhodanine derivatives have been found to be balanced inhibitors of MurD, MurE, and MurF ligases. ekb.eg For instance, a series of hydroxy-substituted 5-benzylidenethiazolidin-4-ones were prepared as Mur ligase inhibitors. hilarispublisher.com The most potent compound in one study, a D-glutamate-based 5-benzylidenethiazolidin-4-one, inhibited MurD ligases from E. coli and S. aureus with IC50 values of 8.2 and 6.4 μM, respectively. nih.gov This compound also showed inhibitory activity against MurE ligases from the same organisms. nih.gov The rhodanine moiety in these inhibitors is thought to occupy the uracil-binding pocket of the enzyme. nih.gov

Thiol-Disulfide Exchange Reactions

The rhodanine scaffold contains a thiol group that can potentially participate in thiol-disulfide exchange reactions. libretexts.orgchimicatechnoacta.ru This type of reaction is a key process in many biological systems and involves the interconversion of thiol and disulfide forms. libretexts.org In the context of enzyme inhibition, a thiol-disulfide exchange reaction can lead to the formation of a covalent bond between the inhibitor and a cysteine residue in the active site of the target enzyme.

For example, it has been proposed that some rhodanine derivatives may act on certain enzymes through a thiol-disulfide exchange reaction with a cysteine residue. ekb.eg This mechanism has been suggested for the inhibition of S. aureus sortase A. ekb.eg The reaction involves the nucleophilic attack of a thiolate on a disulfide bond, leading to the formation of a new disulfide and a new thiol. mdpi.com The reactivity of the disulfide bond can be influenced by the presence of electron-withdrawing substituents. mdpi.com

Antiviral Properties

HIV-1 Integrase Inhibition

Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase (IN), a crucial enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.govmdpi.com HIV-1 integrase catalyzes the insertion of the viral DNA into the host genome, a critical step in the viral life cycle. nih.gov

Through a common feature pharmacophore search, rhodanine derivatives were identified as potential IN inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the rhodanine core and its substituents can significantly influence the inhibitory potency. nih.gov For instance, the presence of both a rhodanine moiety and a salicylic (B10762653) acid group was found to enhance IN inhibitory effects. nih.gov However, some potent rhodanine-based antiviral compounds were found to maintain their activity against integrase-mutated viruses, suggesting that their strong antiviral effect may not be solely due to integrase inhibition. plos.org

Table 1: In Vitro HIV-1 Integrase Inhibitory Activity of Selected Rhodanine Derivatives

Compound3'-Processing IC50 (µM)Strand Transfer IC50 (µM)Source
11511 nih.gov

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Hepatitis C Virus NS5B Polymerase Inhibition

The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome. nih.govresearchgate.net As there is no functional equivalent in mammalian cells, NS5B is a prime target for the development of antiviral drugs. nih.gov

Rhodanine derivatives have been identified as inhibitors of HCV NS5B polymerase. nih.govnih.govmdpi.com High-throughput screening of compound libraries against HCV NS5B polymerase identified a series of rhodanine analogues as promising antiviral agents. nih.gov Subsequent optimization, including the introduction of chloro substitutions, was found to be essential for their efficacy. nih.gov Docking studies have suggested that these rhodanine derivatives may bind to an allosteric site within the thumb domain of the NS5B polymerase. nih.gov

Table 2: In Vitro HCV NS5B Polymerase Inhibitory Activity of a Selected Thiazolidinone Derivative

CompoundNS5B RdRp Inhibition IC50 (µM)Source
245.6 nih.gov

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. RdRp stands for RNA-dependent RNA polymerase.

Other Enzyme Inhibition Studies

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their inhibition has emerged as a promising therapeutic strategy for various diseases. While the broader class of rhodanine derivatives has been investigated for PTP inhibition, specific in vitro studies on Rhodanine, 3-(m-chlorophenyl)- and its direct derivatives against PTP1B, MEG1, MEG2, and VE-PTP are not extensively documented in publicly available research.

However, studies on other rhodanine derivatives have shown potential. For instance, a series of rhodanine-based inhibitors were identified as potent and selective inhibitors of the dual-specificity phosphatase JNK-stimulating phosphatase-1 (JSP-1) researchgate.net. Another study reported that certain 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups are potential PTP1B inhibitors nih.gov. One rhodanine derivative, 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one, was found to effectively inhibit PRL-3, a tyrosine phosphatase, with an IC50 value of 15.22 μM mdpi.com. These findings suggest that the rhodanine scaffold is a viable starting point for the design of PTP inhibitors, though specific data for the 3-(m-chlorophenyl) substituted variant remains to be elucidated.

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. researchgate.net Overexpression of certain GST isoenzymes is associated with drug resistance in cancer therapy, making them an attractive target for inhibitor development. researchgate.netnih.gov

Aldose reductase is a key enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes mellitus. The conversion of glucose to sorbitol by aldose reductase can lead to diabetic complications. Therefore, aldose reductase inhibitors are of considerable interest.

Several studies have demonstrated the potent inhibitory activity of rhodanine derivatives against aldose reductase. For instance, a series of rhodanine-3-hippuric acid-pyrazole hybrid derivatives were synthesized and showed excellent activity against ALR2, with IC50 values ranging from 0.04 to 1.36 µM. nih.gov Notably, compounds 6g and 6e from this series were more potent than the clinically used drug epalrestat. nih.gov Another study on rhodanine-3-acetamide derivatives revealed that compound 3f was the most potent against aldose reductase, with an inhibitory concentration of 0.12 ± 0.01 µM. nih.govnih.gov Furthermore, quinazolinone-based rhodanine-3-acetic acids have been shown to display nanomolar activity against aldose reductase, with some compounds being almost three-fold more active than epalrestat. bmbreports.org

Table 1: Aldose Reductase (ALR) Inhibition by Rhodanine Derivatives

Compound Type of Derivative Target Enzyme IC50 (µM) Reference
6g Rhodanine-3-hippuric acid-pyrazole hybrid ALR2 0.04 nih.gov
6e Rhodanine-3-hippuric acid-pyrazole hybrid ALR2 0.06 nih.gov
3f Rhodanine-3-acetamide Aldose Reductase 0.12 ± 0.01 nih.govnih.gov
3a Rhodanine-3-acetamide ALR2 0.25 ± 0.04 nih.gov

| Epalrestat | Standard Drug | ALR2 | 0.87 | nih.gov |

Alpha-glucosidase and alpha-amylase are key intestinal enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in diabetic patients.

Rhodanine derivatives have emerged as potent inhibitors of both α-glucosidase and α-amylase. A series of novel thiazolidine-2,4-dione or rhodanine derivatives were synthesized, with compound 6k being the most active against α-glucosidase, exhibiting an IC50 value of 5.44 ± 0.13 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). In another study, rhodanine–pyrazole conjugates demonstrated significantly greater inhibitory activity against α-glucosidase compared to their simpler rhodanine counterparts. For instance, compound 6f was 42-fold more potent than acarbose. Compound 6d from the same series was identified as the most potent inhibitor of α-amylase with an IC50 of 6.377 × 10−5 mol/L. Novel rhodanine–thiazole hybrids have also been investigated, with compound 7f showing promising inhibitory activity against human pancreatic α-amylase (HPA) and compound 7l exhibiting better inhibition against human lysosomal acid-α-glucosidase (HLAG). mdpi.com

Table 2: α-Glucosidase and α-Amylase Inhibition by Rhodanine Derivatives

Compound Type of Derivative Target Enzyme IC50 (µM) Reference
6k Thiazolidine-2,4-dione or rhodanine α-Glucosidase 5.44 ± 0.13
6f Rhodanine–pyrazole conjugate α-Glucosidase 2.259
6a Rhodanine–pyrazole conjugate α-Glucosidase 28.54
Acarbose Standard Drug α-Glucosidase 817.38 ± 6.27
6d Rhodanine–pyrazole conjugate α-Amylase 63.77
7f Rhodanine–thiazole hybrid HPA 27.13 ± 1.02 mdpi.com

| 7l | Rhodanine–thiazole hybrid | HLAG | 24.21 ± 1.12 | mdpi.com |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

In vitro studies have shown that rhodanine derivatives can effectively inhibit both cholinesterases. A series of aromatic amides and esters of rhodanine-3-acetic acid were synthesized and evaluated for their inhibitory potency. The IC50 values for AChE inhibition were in the range of 24.05–86.85 μM, while for BChE, the range was 7.92–227.19 μM. Notably, some of these derivatives showed more potent inhibition of AChE than the clinically used drug rivastigmine. This was the first report of rhodanine-based compounds inhibiting BChE.

Table 3: Cholinesterase Inhibition by Rhodanine-3-Acetic Acid Derivatives

Enzyme IC50 Range (µM) Key Findings Reference
Acetylcholinesterase (AChE) 24.05–86.85 Esters were more efficient inhibitors than amides. Seven derivatives were more potent than rivastigmine.

Pancreatic lipase (B570770) is the primary enzyme responsible for the digestion of dietary fats. Its inhibition is a well-established approach for the management of obesity, as it reduces the absorption of dietary triglycerides.

Derivatives of rhodanine-3-acetic acid have been synthesized and screened for their inhibitory potential against pancreatic lipase. One derivative, 8f , exhibited potent inhibitory activity with an IC50 value of 5.16 µM, which is comparable to the standard drug orlistat (B1677487) (IC50 = 0.99 µM). The study suggested that increasing the density of the aromatic ring resulted in enhanced pancreatic lipase inhibition.

Table 4: Pancreatic Lipase Inhibition by a Rhodanine-3-Acetic Acid Derivative

Compound Type of Derivative IC50 (µM) Reference
8f Rhodanine-3-acetic acid derivative 5.16

| Orlistat | Standard Drug | 0.99 | |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.org These enzymes are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. rsc.org Several isoforms of human carbonic anhydrase (hCA) have been identified, with hCA I and II being cytosolic, and hCA IX and XII being transmembrane and associated with tumors. nih.govunich.it

One study explored a series of rhodanine-linked benzenesulfonamide (B165840) derivatives for their inhibitory action against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. unich.it The presence of the sulfonamide group, a known zinc-binding function, in these derivatives contributes to their potent inhibitory activity. unich.it The results, summarized in the table below, highlight that these derivatives exhibit inhibitory constants (Ki) in the nanomolar range and show some selectivity towards the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. unich.it

Table 1: Inhibitory Activity (Ki, nM) of Representative Rhodanine-Linked Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
7g 38.56.84.2 45.7
7h 22.4 5.28.635.2
9a 45.27.54.7 28.9
9d 35.8 6.110.230.1
Acetazolamide (Standard) 250.012.025.85.7
Data sourced from Swain et al. (2022) unich.it
Bold values indicate the most potent inhibition for the respective isoform among the selected compounds.

Another study investigated a series of non-sulfonamide rhodanine derivatives, including rhodanine-benzylidene and rhodanine-hydrazine derivatives, which showed selective inhibition of hCA II. nih.gov In contrast, rhodanine-N-carboxylate derivatives were found to be highly selective for hCA IX. nih.gov This underscores the chemical tractability of the rhodanine scaffold in developing isoform-selective CA inhibitors.

Table 2: Inhibitory Activity (Ki, µM) of Representative Non-Sulfonamide Rhodanine Derivatives against hCA II.

CompoundhCA II (Ki, µM)
3b 9.8
3j 46.4
6d 7.7
8db 4.7
Data sourced from Chinchilli et al. (2023) nih.gov
Bold value indicates the most potent inhibition among the selected compounds.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The core structure of rhodanine (B49660) presents several sites for chemical modification, primarily at the N-3 and C-5 positions of the rhodanine ring, as well as on the appended aromatic ring.

The substituent at the N-3 position of the rhodanine ring plays a crucial role in determining the biological activity of the compound. For 3-(m-chlorophenyl)-rhodanine, this position is occupied by a meta-chlorinated phenyl group.

Research indicates that the nature of the substituent at the N-3 position significantly influences the compound's properties. For instance, the introduction of lipophilic groups, such as -CH2COOC2H5, at the N-3 position has been shown to potentially enhance anticancer activity by increasing the compound's permeability into cells. mdpi.com Studies have also demonstrated that variations in the aryl or alkyl groups at this position can lead to changes in inhibitory activity against certain cancer cell lines. For example, replacing a 2-chlorophenyl group with a 3-cyclohexyl or 3-benzyl group resulted in a decrease in inhibitory values, suggesting that the specific substitution pattern is critical. mdpi.comencyclopedia.pub

Furthermore, the presence of a carboxyalkyl acid fragment at the N-3 position has been explored for its potential to confer antibacterial activity. nih.gov The antibacterial effectiveness of such derivatives has been found to be dependent on the type of carboxyalkyl group at the N-3 position. nih.govresearchgate.net Some studies suggest that compounds with a hydrogen or a carboxylic acid group at the N-3 position exhibit the highest antibacterial activity, while those with alkyl or aryl groups may show no activity. rsc.org

The antiproliferative activity of N-3-substituted rhodanines has been confirmed in various studies. For example, 3-α-carboxyethyl rhodanine was found to be potent against the HeLa human cervical cancer cell line. encyclopedia.pub Similarly, other N-3 substituted derivatives have shown activity against various tumor cell lines. mdpi.comencyclopedia.pub

The C-5 position of the rhodanine ring is another key site for modification, often involving the introduction of arylidene moieties through Knoevenagel condensation. nih.govnih.gov These substitutions have a profound impact on the biological activity of the resulting compounds.

Studies have shown that 3,5-disubstituted rhodanine derivatives often exhibit higher and more selective cytotoxicity against particular cancer cell lines compared to their N-3-substituted counterparts. mdpi.com For instance, the introduction of a 4-methoxybenzylidene group at the C-5 position of a rhodanine nucleus significantly increased its inhibitory effect on MCF-7 cancer cell line growth compared to the analogous N-3-substituted compound. mdpi.com

The nature of the arylidene group at the C-5 position is a critical determinant of activity. The introduction of a benzylidene moiety at C-5 can favor higher inhibitory potency against certain enzymes over a 5-naphthylidene substitution. mdpi.com The presence of bulky, sterically hindering moieties at the para position of the benzylidene ring has been associated with good bioactivity in some series of compounds. mdpi.com However, in other cases, increasing the mass of the aryl substituent at this position has led to a decrease in cytotoxic activity. mdpi.com

In the context of antibacterial agents, hydrophobic arylidene groups with additional electron-withdrawing substituents at the C-5 position have been shown to enhance activity. nih.gov The antimicrobial activity can be modulated by the nature of the substituent attached to the 5-position of the rhodanine core. isfcppharmaspire.com

The substituents on the aromatic rings of rhodanine derivatives, such as the m-chloro group in 3-(m-chlorophenyl)-rhodanine, are significant for their biological effects.

Halogenation, such as the presence of a chloro group, is a common feature in many biologically active rhodanine derivatives. acs.org For instance, in a series of inhibitors of hepatitis C virus NS5B polymerase, replacing a 3-chlorobenzylidene with a 3,4-dichlorobenzylidene enhanced inhibitory activity. nih.gov This suggests that the position and number of halogen atoms can fine-tune the potency. The presence of a 3-chlorobenzylidene group has also been associated with pronounced activity against EGFR. nih.gov

Methoxy (B1213986) groups are another common substituent. The introduction of a 4-methoxybenzylidene group at the C-5 position has been shown to inhibit the growth of the MCF-7 cancer cell line. mdpi.com However, the effect of methoxy groups can be complex, with one study on anthelmintic activity finding that only a specific methoxy-substituted cinnamylidene derivative of rhodanine displayed high bioactivity. mdpi.com

Nitro groups have also been investigated. The presence of a nitro group in the ortho position of the aromatic ring system in 5-benzylidene derivatives of rhodanine-3-isopropionic acid exhibited good antibacterial activity against MRSA. nih.gov

The structure of the heterocyclic ring and the length of any connecting carbon chains are additional factors that influence the biological activity of rhodanine derivatives.

The rhodanine ring itself is a key pharmacophore. nih.gov Its unique structure allows for various types of interactions with biological targets. clockss.org While rhodanine is a primary scaffold, related heterocyclic structures like thiazolidine-2,4-dione can exhibit different biological functions. tandfonline.com

The length of carbon chains, often used as linkers, can also be critical. For instance, in a series of PPAR-γ agonists, compounds with a longer chain length (n ≥ 3) showed better activity. acs.org In another study, derivatives with a longer alkyl chain demonstrated more potent activity against PI3Kγ. nih.gov The length of the linker between the rhodanine ring and a carboxyl group was also a differentiating factor in the anthelmintic activity of a series of cinnamylidene derivatives. mdpi.com Research on rhodanine-3-carboxyalkyl acids has shown that the number of carbon atoms in the carboxyalkyl group is significant for biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a quantitative correlation between the chemical structure and the biological activity of a series of compounds, offering valuable insights for the design of new, more potent derivatives.

2D and 3D-QSAR Methodologies (e.g., CoMSIA)

Both 2D and 3D-QSAR methodologies have been applied to rhodanine derivatives to understand the structural requirements for their biological activities. These methods help in elucidating the relationship between a compound's activity and its structural features. youtube.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. nih.govexlibrisgroup.com These grid-based techniques analyze the steric and electrostatic fields of a molecule to predict its biological activity. youtube.com CoMSIA, in particular, evaluates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

For instance, a 3D-QSAR study on a series of 3,5-disubstituted rhodanine and thiazolidinedione derivatives as EGFR inhibitors utilized CoMSIA to analyze the structural requirements for their activity. acs.org Such studies provide contour maps that visualize the regions where modifications to the molecule would likely lead to an increase or decrease in activity, thereby guiding the rational design of new compounds.

Correlation with Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the influence of a molecule's structural properties on its biological activity. For rhodanine derivatives, including "Rhodanine, 3-(m-chlorophenyl)-", molecular descriptors such as the Moran Autocorrelation Substructure (MATS), Radial Distribution Function (RDF), molar volume, and polarizability have been employed to build predictive models and to gain insights into the structural requirements for their anticancer effects.

Detailed Research Findings

A significant QSAR study on a series of rhodanine derivatives with anticancer properties has shed light on the key molecular features driving their activity. The developed model highlighted the importance of specific 2D and 3D descriptors in explaining the variance in the cytotoxic effects of these compounds. nih.govresearchgate.netbenthamscience.comingentaconnect.com

The QSAR model incorporated the following descriptors:

MATS2e (Moran Autocorrelation of Lag 2, weighted by Sanderson electronegativity): This descriptor relates to the electronegativity distribution within the molecule. Its inclusion in the model suggests that the arrangement of atomic electronegativities at a topological distance of two is a significant factor for the biological activity of these rhodanine derivatives.

MATS7e (Moran Autocorrelation of Lag 7, weighted by Sanderson electronegativity): Similar to MATS2e, this descriptor considers the electronegativity distribution but at a larger topological distance of seven. Its relevance indicates that long-range electronic effects within the molecular structure play a role in the compound's interaction with its biological target.

RDF060p (Radial Distribution Function at a radius of 6.0, weighted by atomic polarizabilities): This 3D descriptor provides information about the probability distribution of atoms with high polarizability at a specific distance from the molecule's center. The presence of this descriptor in the QSAR model is particularly revealing. nih.govresearchgate.netbenthamscience.comingentaconnect.com

While a specific data table for "Rhodanine, 3-(m-chlorophenyl)-" and its analogs with these exact descriptors is not publicly available in the reviewed literature, the general findings from the QSAR model provide a strong basis for understanding its structure-activity relationship. The model demonstrated good statistical significance, with a coefficient of determination (R²) of 0.75 and a leave-one-out cross-validation coefficient (Q²LOO) of 0.64, indicating a robust and predictive model. nih.govbenthamscience.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as Rhodanine (B49660), 3-(m-chlorophenyl)-, and a biological macromolecule, typically a protein or nucleic acid.

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations have been instrumental in predicting how Rhodanine, 3-(m-chlorophenyl)- and its derivatives orient themselves within the binding sites of various protein targets. These predictions are crucial for understanding the mechanism of action and for designing more potent inhibitors. For instance, docking studies have suggested that rhodanine derivatives can bind to the active site of enzymes, positioning key functional groups for interaction with critical amino acid residues. The predicted binding modes often highlight the importance of the rhodanine core and the substituted phenyl ring in anchoring the molecule within the binding pocket.

Analysis of Key Binding Site Interactions

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. Docking studies allow for a detailed analysis of these interactions, including:

Hydrogen Bonds: These are critical for the specificity and affinity of ligand binding. The rhodanine scaffold contains hydrogen bond donors and acceptors, and the carbonyl and thiocarbonyl groups are frequently predicted to form hydrogen bonds with amino acid residues in the active site of target proteins.

Calculation of Docking Scores and Binding Affinities

Docking programs employ scoring functions to estimate the binding affinity of a ligand to its target. These scores, typically expressed in kcal/mol, provide a quantitative measure of the predicted binding strength. A more negative docking score generally indicates a more favorable binding interaction. For example, in a study investigating potential aldose reductase inhibitors, a rhodanine derivative, RA-2, exhibited a strong binding affinity with a score of -9.6 kcal/mol. researchgate.net These calculated affinities are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

Application to Diverse Biological Targets

The versatility of the rhodanine scaffold has led to the investigation of Rhodanine, 3-(m-chlorophenyl)- and its analogs against a wide array of biological targets. Molecular docking has been a key tool in exploring these potential applications. Some of the targets that have been studied include:

Enzymes: Rhodanine derivatives have been docked into the active sites of various enzymes, including those involved in bacterial cell wall synthesis (penicillin-binding proteins), viral replication (HIV-1 integrase), and other metabolic pathways. scirp.orgscirp.org

Receptors: The interaction of rhodanine compounds with various cellular receptors is another area of active research.

DNA and Topoisomerase II: Some studies have explored the potential of rhodanine derivatives to interact with DNA and inhibit enzymes like topoisomerase II, which are crucial for DNA replication and repair. nih.gov

Other Targets: The inhibitory potential of rhodanine derivatives has also been evaluated against other important proteins such as the bacterial cell division protein FtsZ and the zinc metalloprotease Zmp1.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of molecules like Rhodanine, 3-(m-chlorophenyl)-.

Prediction of Molecular Properties

Computational methods, particularly Density Functional Theory (DFT), have been employed to predict a range of molecular properties for rhodanine derivatives. These predictions are crucial for understanding the behavior of these molecules and for designing new compounds with desired characteristics.

Thermodynamic Parameters, Vibrational Frequencies, and Chemical Shifts:

DFT calculations can provide accurate predictions of thermodynamic parameters, which are essential for understanding the stability and reactivity of molecules. Vibrational frequency calculations are used to predict infrared (IR) and Raman spectra, aiding in the characterization of synthesized compounds. Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. rice.eduresearchgate.net For instance, the characteristic chemical shifts of protons and carbons in rhodanine-piperazine hybrids have been reported, with the methylidene proton of 3-phenyl rhodanine derivatives appearing at a lower magnetic field (7.81–7.84 ppm) compared to their 3-unsubstituted counterparts (7.62–7.66 ppm). mdpi.com Similarly, the C=S group's carbon signal in the 13C NMR spectra is observed at 190.6–190.7 ppm for 3-phenyl derivatives. mdpi.com

Nonlinear Optical (NLO) Effects:

The study of nonlinear optical (NLO) properties of organic molecules is a growing area of research due to their potential applications in optoelectronics. Computational studies can predict the NLO response of molecules like Rhodanine, 3-(m-chlorophenyl)-, providing insights into their potential for such applications.

Conformational Analysis and Stability

The biological activity of a molecule is often dependent on its three-dimensional conformation. Computational methods allow for the exploration of different possible conformations, such as Z/E isomers, and the determination of their relative stabilities. This is particularly important for rhodanine derivatives, where the stereochemistry around the exocyclic double bond can significantly influence their interaction with biological targets.

Investigation of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving rhodanine derivatives. Studies have shown that rhodanine-derived enethiols can undergo dimerization in DMSO to form 1,3-dithiolanes and mixed disulfides. nih.gov The reaction rate and the ratio of the products are dependent on the substitution pattern on the aryl ring. nih.gov These computational investigations can elucidate the transition states and intermediates involved, providing a detailed understanding of the reaction pathways.

Analysis of Conceptual DFT Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using various indices. mdpi.comnih.gov These indices, such as electrophilicity and nucleophilicity, are derived from the electronic structure of the molecule and can be used to predict its behavior in chemical reactions. mdpi.comnih.gov

Studies on rhodanine derivatives have utilized DFT to calculate reactivity parameters. researchgate.net For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties. mdpi.com For a series of rhodanine-based non-fullerene acceptors, the HOMO and LUMO energies were calculated to be in the range of -6.39 to -6.02 eV and -4.26 to -3.68 eV, respectively. mdpi.com The analysis of local descriptors and the molecular electrostatic potential map can identify the most reactive sites within a molecule. researchgate.net For some rhodanine derivatives, the nitrogen atom of the thiazolidine (B150603) ring has been identified as the preferred site for electrophilic attack. researchgate.net

Table 1: Calculated Reactivity Descriptors for Rhodanine Derivatives

Descriptor Value
HOMO Energy Varies with substitution, correlating with oxidation potentials. mdpi.com
LUMO Energy Varies with substitution, indicating acceptor properties. mdpi.com
Electrophilicity Index (ω) Quantifies the ability to accept electrons. mdpi.comnih.gov
Nucleophilicity Index (N) Quantifies the ability to donate electrons. mdpi.comnih.gov
Fukui Functions (f+, f-) Indicate local reactivity and sites for nucleophilic and electrophilic attack. researchgate.net

| Source: mdpi.comnih.govmdpi.comresearchgate.netmdpi.com |

Molecular Dynamics Simulations (Potential Future Research Direction)

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. nih.govnih.gov For Rhodanine, 3-(m-chlorophenyl)- and its derivatives, MD simulations could provide valuable insights into their conformational flexibility, interactions with solvent molecules, and binding dynamics with biological targets. For instance, MD simulations have been used to confirm the stable binding of rhodanine–piperazine hybrids to the HER2 receptor. mdpi.com This computational approach can complement and extend the findings from static molecular modeling studies, offering a more realistic picture of the molecular behavior in a dynamic environment.

Virtual Screening and Pharmacophore Modeling in Drug Discovery

Rhodanine, 3-(m-chlorophenyl)- and its analogs are of significant interest in drug discovery. Virtual screening and pharmacophore modeling are key computational techniques used to identify and optimize potential drug candidates.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.govmdpi.com For rhodanine derivatives, virtual screening can be used to explore vast chemical spaces and prioritize compounds for experimental testing, thereby accelerating the drug discovery process.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. nih.govnih.gov Pharmacophore models for rhodanine-based inhibitors can be developed based on the structures of known active compounds or the structure of the target's binding site. nih.govnih.gov These models can then be used to search for new, structurally diverse compounds with the desired biological activity. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Rhodanine, 3-(m-chlorophenyl)-
Rhodanine
3-phenyl rhodanine
Rhodanine, 3-(o-chlorophenyl)-5-methyl-
2-thioxo-thiazolidin-4-one
5-benzylidene-2-thioxo-thiazolidin-4-one
5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one
Rhodanine, 3-(2-chlorophenyl)-

| Source: mdpi.comresearchgate.netontosight.aiuni.lu |

Conclusion and Future Research Directions

Summary of Key Findings on Rhodanine (B49660), 3-(m-chlorophenyl)- and Related Analogs

Research has demonstrated that the "Rhodanine, 3-(m-chlorophenyl)-" core structure is a viable starting point for the development of biologically active molecules. ontosight.ai The introduction of a meta-chlorophenyl group at the N-3 position of the rhodanine ring significantly influences the compound's properties and biological interactions. nih.govacs.org Studies on related analogs have further highlighted the importance of substitutions at both the N-3 and C-5 positions of the rhodanine ring for modulating activity. nih.gov For instance, the presence of different aryl groups and other functionalities can lead to a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai

Identification of Promising Biological Activities and Target Modulations

The rhodanine scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets. nih.govnih.gov Analogs of "Rhodanine, 3-(m-chlorophenyl)-" have shown inhibitory activity against various enzymes, underscoring their therapeutic potential. nih.gov Some derivatives have been investigated for their anticancer properties, with studies indicating they can induce apoptosis in cancer cells. nih.govnih.gov The biological activity of these compounds is often attributed to their ability to act as Michael acceptors or to interact non-covalently with protein targets. nih.govbohrium.com

Remaining Challenges in Drug Development

Despite the promising biological activities, the development of rhodanine-based drugs faces several hurdles. A significant challenge is the potential for non-specific binding and pan-assay interference compounds (PAINS) behavior, which can lead to false-positive results in high-throughput screening. bohrium.comnih.gov The reactivity of the rhodanine core, particularly the exocyclic double bond in many derivatives, can result in covalent modification of proteins, raising concerns about selectivity and potential toxicity. bohrium.comtandfonline.com Furthermore, issues related to solubility and metabolic stability need to be addressed to optimize the pharmacokinetic profiles of these compounds for therapeutic use. tandfonline.com Overcoming these challenges requires careful structural design and thorough experimental validation to ensure target specificity and a favorable safety profile. nih.govtandfonline.com

Prospects for Further Exploration and Optimization

The future of research on "Rhodanine, 3-(m-chlorophenyl)-" and its analogs is bright, with several avenues for exploration and optimization.

Design and Synthesis of Novel Hybrid Molecules

A promising strategy involves the creation of hybrid molecules that combine the rhodanine scaffold with other pharmacologically active moieties. mdpi.comnih.govrsc.org This approach aims to enhance target affinity and selectivity while potentially reducing off-target effects. For example, hybrid compounds incorporating fragments of known drugs or natural products could lead to novel therapeutics with improved efficacy. mdpi.comrsc.org The synthesis of these complex molecules often involves multi-step reactions, including Knoevenagel condensation to introduce substituents at the C-5 position. mdpi.com

Advanced Computational Approaches

Computational methods are playing an increasingly crucial role in the design and optimization of rhodanine derivatives. mdpi.comresearchgate.netijpbs.com Techniques such as Density Functional Theory (DFT) can be used to predict the electronic properties and reactivity of these compounds, aiding in the selection of promising candidates for synthesis. mdpi.comscirp.org Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these molecules with their biological targets, facilitating structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. rsc.orgijpbs.com These computational tools help to prioritize synthetic efforts and accelerate the drug discovery process. researchgate.net

Exploration of New Biological Targets

While much of the research on rhodanine derivatives has focused on established targets, there is a growing interest in exploring their potential against novel biological pathways implicated in various diseases. mdpi.combenthamdirect.com The versatility of the rhodanine scaffold suggests that it could be adapted to inhibit a wide range of enzymes and protein-protein interactions. nih.govbohrium.com High-throughput screening campaigns, coupled with mechanism-of-action studies, can help identify new therapeutic opportunities for this class of compounds. nih.gov

Q & A

(Basic) What are the optimal synthetic protocols for 3-(m-chlorophenyl)rhodanine derivatives, and how do reaction conditions influence yield?

Methodological Answer:
The microwave-assisted aldol condensation method using 1-butyl-3-methylimidazolium chloride ([BMI]Cl) as a phase-transfer catalyst is highly efficient. Key parameters include:

  • Molar ratio : 3:1 (3-methylrhodanine:aromatic aldehyde).
  • Catalyst : [BMI]Cl (1:1:1 molar ratio with 3-methylrhodanine and Na₂CO₃).
  • Conditions : Microwave irradiation at 160 W for 10 minutes, yielding 59–83% .
    Traditional methods require prolonged heating (e.g., 12–24 hours) and organic solvents, which reduce sustainability. Microwave synthesis minimizes side reactions and enhances reproducibility due to controlled energy input.

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing 3-(m-chlorophenyl)rhodanine derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.70–1.75 Å) and dihedral angles (e.g., 72.3° between the rhodanine core and m-chlorophenyl group) to confirm stereochemistry .
  • FT-IR and NMR : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

(Basic) What safety precautions are recommended when handling 3-(m-chlorophenyl)rhodanine derivatives in laboratory settings?

Methodological Answer:

  • Exposure limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for airborne particles .
  • Containment : Use fume hoods and liquid-binding materials (e.g., diatomite) for spill cleanup. Avoid drainage into water systems .
  • Disposal : Segregate waste and collaborate with certified biohazard disposal agencies to prevent environmental contamination .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for 3-(m-chlorophenyl)rhodanine derivatives across different studies?

Methodological Answer:

  • Variable analysis : Compare purity (>95% by HPLC), assay conditions (e.g., cell lines, incubation time), and biological models (e.g., HeLa vs. MRSA) .
  • Statistical rigor : Apply ANOVA to assess significance of IC₅₀ variations (e.g., 2.5 µM vs. 10 µM in cytotoxicity assays) .
  • Docking validation : Use in silico studies (e.g., DNA gyrase B docking) to verify structure-activity relationships when experimental IC₅₀ values conflict .

(Advanced) What computational approaches are used to predict the binding mechanisms of 3-(m-chlorophenyl)rhodanine derivatives with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., hydrogen bonds with HCV protease active sites) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
  • QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with antibacterial activity to guide synthetic modifications .

(Advanced) How do variations in substituent groups on the rhodanine core affect the electrochemical properties and corrosion inhibition efficiency of 3-(m-chlorophenyl)rhodanine derivatives?

Methodological Answer:

  • Electrochemical testing : Perform potentiodynamic polarization in HCl to measure inhibition efficiency (e.g., 85–92% at 1 mM concentration) .
  • DFT calculations : Compare HOMO/LUMO energies (e.g., ΔE = 3.2 eV) to predict electron donation/acceptance capabilities. Substituents like –NO₂ enhance adsorption on mild steel via charge transfer .
  • Synergistic effects : Evaluate hybrid coatings (e.g., with Schiff bases) using EIS to quantify corrosion resistance (e.g., 95% efficiency at 298 K) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.